molecular formula C21H21ClN2O2 B2564241 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 862244-18-6

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Katalognummer B2564241
CAS-Nummer: 862244-18-6
Molekulargewicht: 368.86
InChI-Schlüssel: VTJGWCODEMIOGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological conditions.

Wissenschaftliche Forschungsanwendungen

Application in Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial activity .

Methods of Application

The compounds are typically synthesized in a laboratory setting, then tested against various bacterial strains to determine their effectiveness .

Results or Outcomes

The results of these studies have shown that some of these compounds exhibit promising antibacterial activity .

Application in Cancer Research

Specific Scientific Field

Oncology

Summary of the Application

Similar compounds have been synthesized and tested for their potential anti-cancer properties .

Methods of Application

The synthesized compounds are tested against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines .

Results or Outcomes

The results of these studies are typically quantitative, measuring the degree to which the compounds inhibit the growth of the cancer cells .

Application in Neurological Disorders

Specific Scientific Field

Neuropharmacology

Summary of the Application

Compounds with a similar structure have been found to have potential applications in the treatment of neurological disorders such as Parkinson’s and Alzheimer’s disease .

Methods of Application

These compounds are typically synthesized in a laboratory and then tested in animal models or cell cultures to determine their effectiveness .

Results or Outcomes

While specific results can vary, some of these compounds have shown promise in preclinical studies, suggesting potential for further development .

Application in Antifungal Activity

Summary of the Application

Similar compounds have been synthesized and evaluated for their antifungal activity .

Methods of Application

The compounds are typically synthesized in a laboratory setting, then tested against various fungal strains to determine their effectiveness .

Results or Outcomes

The results of these studies have shown that some of these compounds exhibit promising antifungal activity .

Application in Antiviral Activity

Specific Scientific Field

Virology

Summary of the Application

Compounds with a similar structure have been found to have potential applications in the treatment of viral infections .

Methods of Application

These compounds are typically synthesized in a laboratory and then tested in vitro against various viral strains to determine their effectiveness .

Results or Outcomes

Application in Antidepressant Activity

Specific Scientific Field

Psychopharmacology

Summary of the Application

Similar compounds have been synthesized and evaluated for their antidepressant activity .

Methods of Application

The compounds are typically synthesized in a laboratory setting, then tested in animal models to determine their effectiveness .

Results or Outcomes

The results of these studies have shown that some of these compounds exhibit promising antidepressant activity .

Eigenschaften

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGWCODEMIOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.